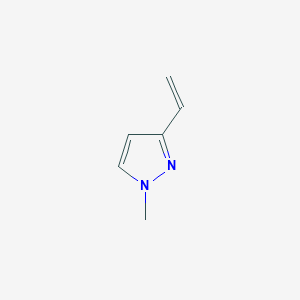

1-Methyl-3-vinyl-1H-pyrazole

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. Pyrazoles, a class of five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are particularly significant. nih.govmdpi.comresearchgate.netdergipark.org.trnih.gov They are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active molecules. nih.govresearchgate.net

The pyrazole (B372694) ring is an aromatic system with an excess of π-electrons. mdpi.com This electronic nature influences its reactivity, with nucleophilic attacks tending to occur at the 3 and 5 positions and electrophilic substitutions favoring the 4-position. mdpi.com The presence of substituents can, however, alter this reactivity pattern. The structural versatility of pyrazoles allows for the synthesis of a vast array of derivatives with diverse applications in pharmaceuticals, agriculture, and materials science. nih.govmdpi.com

Overview of Key Research Trajectories for 1-Methyl-3-vinyl-1H-pyrazole and its Analogues

Research involving this compound and its analogues is expanding into several key areas:

Synthesis of Functionalized Pyrazoles: A primary research focus is the development of efficient and regioselective methods for synthesizing substituted pyrazoles. googleapis.comorganic-chemistry.org This includes the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which are important building blocks in medicinal and agrochemical industries. enamine.net Various synthetic strategies, such as Vilsmeier-Haack reactions and multicomponent reactions, are being explored to create diverse pyrazole derivatives. arkat-usa.orgscispace.commdpi.com

Polymer Science: The vinyl group in this compound makes it a monomer for polymerization reactions. Studies have investigated the radical polymerization of vinylpyrazoles, including the influence of substituents on the pyrazole ring on the polymerization rate. nih.govresearchgate.net These polymers have potential applications in materials science. vulcanchem.com

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities. nih.gov While specific data on the biological activity of this compound is limited in the provided results, the general importance of the pyrazole scaffold suggests that its analogues are being investigated for potential pharmaceutical applications. smolecule.com For example, some vinylpyrazoles have shown promise as DNA gyrase inhibitors with antibacterial properties. nih.gov

Development of Novel Synthetic Methodologies: The unique reactivity of vinylpyrazoles continues to inspire the development of new synthetic methods. This includes their use in cycloaddition reactions and as substrates in transition metal-catalyzed cross-coupling reactions to form more complex heterocyclic systems. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

56342-53-1 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

3-ethenyl-1-methylpyrazole |

InChI |

InChI=1S/C6H8N2/c1-3-6-4-5-8(2)7-6/h3-5H,1H2,2H3 |

InChI Key |

WPRZWOWXBPBJDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Vinyl 1h Pyrazole and Its Precursors

Direct Synthesis Strategies for Vinylpyrazole Moieties

The direct construction of the vinylpyrazole core is a primary focus in the synthesis of these heterocycles. Methodologies in this category aim to form the pyrazole (B372694) ring and the vinyl substituent concurrently or in a sequential one-pot process.

Cycloaddition Reactions in Pyrazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are a fundamental method for constructing the five-membered pyrazole ring. nih.govorganic-chemistry.org The synthesis of vinyl-substituted pyrazoles through this route involves the reaction of a 1,3-dipole, such as a nitrile imine or diazoalkane, with a dipolarophile containing a vinyl group. mdpi.comresearchgate.net

One prominent approach is the 1,3-dipolar cycloaddition of nitrile imines, often generated in situ from hydrazonoyl halides, with suitable alkenes. nih.gov For instance, the reaction of nitrile imines with vinylsulfonium salts has been developed as an efficient [3+2] cycloaddition method to produce pyrazoles under mild conditions with high regioselectivity. nih.govorganic-chemistry.org Similarly, the condensation of β-ketoaldehydes or β-diketones with hydrazine (B178648) or its derivatives can yield 3(5)-vinylpyrazoles. researchgate.net Another strategy involves the reaction of enaminones with nitrile imines, which proceeds via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) to form fully substituted pyrazoles in excellent yields. researchgate.net

While Diels-Alder [4+2] cycloadditions are effective for building six-membered rings, vinylpyrazoles themselves are generally reluctant to act as dienes due to the loss of aromaticity in the pyrazole ring during the reaction. mdpi.compsu.edu However, they can be synthesized from precursors using this method. For example, 1-phenyl-5-vinylpyrazole has been shown to react with various dienophiles to afford adducts through Diels-Alder cycloadditions. rsc.org

Table 1: Cycloaddition Strategies for Vinylpyrazole Synthesis

| Reaction Type | Reactants | Key Features |

|---|---|---|

| [3+2] Cycloaddition | Nitrile Imines + Vinylsulfonium Salts | Mild conditions, high regioselectivity. nih.govorganic-chemistry.org |

| Condensation-Cyclization | β-Ketoaldehyde/β-Diketone + Hydrazine | Affords 3(5)-vinylpyrazoles. researchgate.net |

| Eliminative [3+2] Cycloaddition | Enaminones + Nitrilimines | Excellent yields, high regioselectivity. researchgate.net |

| Domino Reaction | Cinnamaldehyde + Bestmann–Ohira reagent | Forms 5(3)-vinylpyrazoles via 1,3-dipolar cycloaddition/HWE homologation. mdpi.com |

Dehydration Reactions of Pyrazole-Substituted Alcohols

The dehydration of alcohols is a classic and effective method for generating alkenes. In the context of vinylpyrazole synthesis, this involves the elimination of a water molecule from a pyrazole-substituted ethyl alcohol. For example, 1-vinylpyrazole can be prepared by the dehydration of 1-(β-hydroxyethyl)pyrazole. mdpi.comnih.gov This precursor alcohol is typically synthesized by condensing 1,1,3,3-tetraethoxypropane (B54473) with β-hydroxyethyl hydrazine. mdpi.comnih.gov

Analogously, the synthesis of a substituted 4-vinylpyrazole has been achieved through the dehydration of the corresponding alcohol. The process starts with the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent, such as methylmagnesium iodide, to produce the secondary alcohol, which is then heated to afford 1-methyl-4-vinyl-1H-pyrazole. mdpi.comnih.gov This strategy highlights the viability of using pyrazole-carbaldehydes as precursors for vinylpyrazoles via a Grignard reaction followed by dehydration. Under acidic conditions, the dehydration of alcohol derivatives can yield the target pyrazole through condensation reactions. smolecule.com

Acid-Catalyzed Cracking of Bis(pyrazolyl)alkanes

A notable method for synthesizing 1-vinylpyrazoles involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. mdpi.comresearchgate.net This reaction was reported by Trofimenko in 1970. The bis(pyrazolyl)alkane precursors are obtained from the reaction of a pyrazole with an acetal (B89532) or ketal. mdpi.comnih.gov

The cracking process occurs at elevated temperatures, typically around 200 °C, in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.com The bis(1-pyrazolyl)alkanes that contain β-hydrogens undergo fragmentation, yielding a 1-vinylpyrazole and a molecule of the parent pyrazole. mdpi.comnih.gov The mechanism is believed to involve the protonation of the alkane by an acidic catalyst, leading to the formation of carbonium ion transition states that subsequently collapse to produce an alkene (the vinyl group) and a carbenium ion.

Dehydrochlorination Approaches to Vinylpyrazole Synthesis

Dehydrochlorination is a widely used method for creating a double bond through the elimination of hydrogen chloride from a chloro-substituted precursor. This approach has been successfully applied to the synthesis of vinylpyrazoles. One effective method involves the N-alkylation of a pyrazole with dichloroethane, followed by the dehydrochlorination of the resulting 1-(2-chloroethyl)pyrazole intermediate. mdpi.comsmolecule.com This two-step process can be performed smoothly in water under phase-transfer catalysis (PTC) conditions, using catalysts like benzyltriethylammonium chloride (TEBAC), to give 1-vinylpyrazoles in high yields (75–90%). mdpi.comosi.lv

Other variations include the dehydrohalogenation of 1-(2-haloethyl)pyrazoles using potassium hydroxide (B78521) in ethanol. mdpi.com A specific example leading to a 3-vinylpyrazole involves the treatment of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole with DMF and POCl₃. Under these Vilsmeier-Haack conditions, the compound undergoes dehydrochlorination to afford 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde. arkat-usa.orgscispace.com

Table 2: Dehydrochlorination Methods for Vinylpyrazole Synthesis

| Precursor | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1-(2-chloroethyl)pyrazoles | Water, Phase Transfer Catalyst (PTC) | 1-Vinylpyrazoles | 75-90% mdpi.comosi.lv |

| 1-(2-haloethyl)pyrazoles | Potassium Hydroxide, Ethanol | 1-Vinylpyrazoles | Not specified mdpi.com |

| 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole | DMF, POCl₃ | 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | 7% arkat-usa.orgscispace.com |

Functionalization and Modification of Pre-existing Pyrazole Scaffolds

An alternative synthetic route involves the modification of an already formed pyrazole ring. This is particularly relevant for introducing substituents, such as the 1-methyl group, onto a vinylpyrazole precursor.

Introduction of the 1-Methyl Group

The N-methylation of pyrazoles is a critical step for obtaining N1-substituted products like 1-Methyl-3-vinyl-1H-pyrazole. However, this reaction presents a significant challenge due to the presence of two adjacent nitrogen atoms in the pyrazole ring, which often leads to a mixture of N1 and N2 regioisomers. acs.org

Several methods have been developed to achieve selective N-methylation.

Knorr Pyrazole Condensation: This traditional method involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, typically under acidic catalysis. nih.gov However, it often produces a mixture of N1 and N2 isomers. nih.gov

Alkylation under Basic Conditions: A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that using a K₂CO₃-DMSO system can achieve regioselective N1-alkylation. acs.org

Masked Methylating Reagents: A highly selective N1-methylation technique uses commercially available, sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov These reagents significantly improve the N1/N2 selectivity (from 92:8 to >99:1). The reaction is followed by a protodesilylation step using a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgnih.gov

Enzymatic Methylation: Biocatalytic methods offer high selectivity. For example, an engineered variant of the nicotinamide (B372718) N-methyltransferase (NNMT) has been used for the selective N-methylation of pyrazoles. researchgate.net

Table 3: Methods for N1-Methylation of Pyrazoles

| Method | Reagents/Catalyst | Selectivity | Key Advantages |

|---|---|---|---|

| Knorr Condensation | Methylhydrazine + 1,3-dicarbonyl | Often yields isomeric mixtures. nih.gov | Traditional, one-pot synthesis. nih.gov |

| Base-Mediated Alkylation | K₂CO₃-DMSO | Regioselective for N1. acs.org | Good for achieving N1-substitution. acs.org |

| Masked Reagents | α-Halomethylsilanes, TBAF, H₂O | 92:8 to >99:1 (N1/N2). acs.orgnih.gov | High N1-selectivity, good yields. acs.orgnih.gov |

| Enzymatic Alkylation | Engineered NNMT, Haloalkanes | High regioselectivity. researchgate.net | Catalyst-controlled, streamlined synthesis. researchgate.net |

Regioselective Introduction of the 3-Vinyl Group

The regioselective introduction of a vinyl group at the C3 position of the pyrazole ring is a critical step in the synthesis of this compound. Direct functionalization at the C3 position of pyrazoles can be challenging due to the inherent reactivity of the pyrazole ring, where electrophilic substitution typically occurs at the C4 position and nucleophilic or deprotonation-driven functionalization favors the C5 position. nih.govscholaris.ca

One strategy to achieve C3-vinylation involves the use of pyrazole N-oxides. The reaction of pyrazole N-oxides with arynes has been shown to be a regioselective method for the formation of C3-hydroxyarylated pyrazoles. scholaris.ca While not a direct vinylation, this method highlights a strategy to activate the C3 position. A more direct approach could involve the adaptation of methods used for C3-arylation, such as the palladium-catalyzed direct C-H arylation of pyrazoles developed by Yu and colleagues, by employing vinylating agents instead of aryl iodides. scholaris.ca

Another approach involves building the pyrazole ring with the vinyl group or a precursor already in place. For instance, the reaction of β-ketoesters with hydrazines is a common method for pyrazole synthesis. beilstein-journals.org By using a β-ketoester that already contains a vinyl or a protected vinyl group, the 3-vinylpyrazole can be constructed. However, the reaction of substituted hydrazines, such as methylhydrazine, with unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomers. nih.gov

The synthesis of precursors like pyrazole-4-carboxaldehydes through Vilsmeier-Haack formylation of hydrazones provides a versatile intermediate. semanticscholar.org This aldehyde can then be converted to a vinyl group through reactions like the Wittig reaction. For example, 1-methyl-1H-pyrazole-4-carbaldehyde can be reacted with a Grignard reagent to form an alcohol, which upon heating can yield 1-methyl-4-vinyl-1H-pyrazole. nih.gov A similar strategy could be envisioned for the 3-substituted isomer if the appropriate 3-formyl-1-methyl-1H-pyrazole precursor is available. The synthesis of such precursors often involves controlling the regioselectivity of the initial pyrazole ring formation.

A base-promoted regioselective synthesis of N-vinyl pyrazoles from vinyl sulfonium (B1226848) salts and diazo compounds has been developed, proceeding via a [3+2] annulation. acs.orgacs.orgnih.gov This method offers a metal-free approach to N-vinyl pyrazoles, and with modifications, could potentially be adapted for C-vinylation.

Metal-Catalyzed Coupling Reactions for Vinyl Installation

Metal-catalyzed cross-coupling reactions are powerful tools for the installation of vinyl groups onto heterocyclic rings, including pyrazoles. The Suzuki and Stille couplings are particularly noteworthy in this context. researchgate.netlibretexts.org

The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a versatile method for forming carbon-carbon bonds. researchgate.netnih.gov For the synthesis of this compound, this would typically involve the coupling of a 3-halo-1-methyl-1H-pyrazole (e.g., 3-bromo- (B131339) or 3-iodo-1-methyl-1H-pyrazole) with a vinylboronic acid or a vinylboronate ester. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, the use of XPhos Pd G2 precatalyst has been effective in the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org The Suzuki coupling can also be used to functionalize pyrazoles in a one-pot fashion, for example, by coupling arylboronic acids with in situ generated hydrazine precursors followed by cyclization with a 1,3-dicarbonyl compound. beilstein-journals.org

The Stille coupling reaction utilizes organotin reagents as the coupling partners with organic halides or triflates, catalyzed by a palladium complex. libretexts.orgchemtube3d.com To synthesize this compound via this method, a 3-halo-1-methyl-1H-pyrazole would be reacted with a vinylstannane, such as vinyltributyltin. The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org The mechanism involves oxidative addition of the pyrazole halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the vinylated pyrazole and regenerate the catalyst. chemtube3d.com This reaction has been successfully applied to introduce vinyl substituents at the C2-position of pyrrolo[2,1-c] Current time information in Bangalore, IN.mdpi.combenzodiazepines. nih.gov

Table 1: Comparison of Suzuki and Stille Coupling for Vinyl Installation

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, boronate esters) | Organotin (e.g., vinylstannanes) |

| Toxicity of Reagents | Generally low toxicity | Organotin reagents are highly toxic |

| Byproducts | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove completely |

| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |

| Functional Group Tolerance | Good | Excellent |

Multicomponent Reaction Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. researchgate.netorientjchem.org These reactions are highly valued in green chemistry for minimizing waste and reducing the number of purification steps. researchgate.netnih.gov

One common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. thieme-connect.com A one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes. organic-chemistry.org To synthesize this compound, one could envision a strategy where a vinyl-containing 1,3-dicarbonyl compound is reacted with methylhydrazine. However, as previously mentioned, the use of substituted hydrazines can lead to issues with regioselectivity. nih.gov

To overcome the challenge of regioselectivity, strategies have been developed where the hydrazine component is generated in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form a hydrazine precursor, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. beilstein-journals.org

Another MCR approach involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to afford a variety of pyrazoles. thieme-connect.com This method offers a fast and often chromatography-free protocol. thieme-connect.com

Furthermore, a one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles has been reported, demonstrating the power of MCRs in constructing fused heterocyclic systems. rasayanjournal.co.in While not directly yielding this compound, this highlights the potential for developing novel MCRs for its synthesis. The development of new thiazole (B1198619) complexes as catalysts for the one-pot synthesis of pyrazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) further expands the toolkit for MCR-based pyrazole synthesis. nih.govacs.orgacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazoles is an area of growing interest, focusing on the use of environmentally benign solvents, catalysts, and energy sources to improve the sustainability of chemical processes. nih.gov

Solvent-free reaction conditions and microwave irradiation are key techniques in green chemistry. nih.gov Solvent-free, or neat, reactions reduce waste and can sometimes lead to faster reaction times and higher yields. wiley-vch.de For instance, the stereoselective synthesis of N-vinyl pyrazoles has been achieved under solvent-free conditions using dipotassium (B57713) hydrogen phosphate (B84403) powder as a catalyst. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netscielo.br The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. nih.govrsc.org The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation, including the condensation of chalcones with hydrazine derivatives and the synthesis of sugar-based pyrazoles in water. mdpi.comnih.govrsc.org The use of water as a solvent in these reactions further enhances their green credentials. rsc.org

The development of efficient and reusable catalysts is a cornerstone of green chemistry. nih.govnih.govresearchgate.net In pyrazole synthesis, various catalysts have been employed to improve reaction rates, yields, and selectivity.

Nano-catalysts, such as nano-ZnO, have been used for the synthesis of 1,3,5-substituted pyrazole derivatives under aqueous conditions at ambient temperature. researchgate.net These catalysts offer advantages like high efficiency, short reaction times, and easy work-up procedures. researchgate.net Similarly, CaO nanoparticles, synthesized via a green route using papaya leaf extract, have been shown to be effective catalysts for the one-pot, multi-component synthesis of pyranopyrazole derivatives. rasayanjournal.co.in These catalysts are recoverable and can be reused, adding to the sustainability of the process. rasayanjournal.co.in

In the context of MCRs, the development of novel palladium(II) complexes derived from thiazoles has led to powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov These catalysts are cost-effective, reusable, and operate under mild conditions in water, making the process environmentally benign. nih.govacs.org The use of ultrasonic irradiation can also enhance reaction rates. nih.gov

Reactivity and Mechanistic Investigations of 1 Methyl 3 Vinyl 1h Pyrazole

Reactions Involving the Vinyl Moiety

The exocyclic double bond in 1-methyl-3-vinyl-1H-pyrazole is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the pyrazole (B372694) ring, which can activate the vinyl group towards certain reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition reactions to the vinyl group of vinylpyrazoles have been studied, revealing the influence of the pyrazole ring on the reaction's course. In the case of halogenation, such as bromination, the reaction with vinylpyrazoles can lead to a mixture of products. The primary products are typically the 1-(1',2'-dibromo)ethylpyrazoles, resulting from the addition to the vinyl double bond. nih.gov However, electrophilic substitution at the C-4 position of the pyrazole ring can also occur. nih.gov Furthermore, the hydrogen bromide released during the reaction can coordinate with the pyrazole, forming hydrohalide salts. nih.gov The distribution of these products is sensitive to reaction conditions such as temperature and the stoichiometry of the reactants. nih.gov Increasing the temperature or using an excess of bromine tends to favor the formation of the dibromo addition product. nih.gov

The general mechanism for the halogenation of an alkene involves the formation of a cyclic halonium ion intermediate. libretexts.org The halogen molecule (e.g., Br₂) becomes polarized as it approaches the electron-rich double bond, leading to heterolytic cleavage. libretexts.org The positively charged halogen acts as an electrophile, forming a bridged intermediate with the two carbons of the double bond. libretexts.org The halide anion then attacks one of the carbons from the anti-face, resulting in an anti-addition product. libretexts.org

In hydrohalogenation, the addition of hydrogen halides (like HBr) to the vinyl group is also a key reaction. The regioselectivity of this addition would be expected to follow Markovnikov's rule, where the proton adds to the carbon of the vinyl group that is already bonded to more hydrogen atoms, leading to the more stable carbocation intermediate. The pyrazole ring's electronic influence would play a role in the stability of this intermediate.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions provide a powerful tool for the synthesis of complex cyclic structures, and the vinyl group of this compound can participate as a dienophile or a dipolarophile.

Diels-Alder Reactions: Vinylpyrazoles are generally reluctant to act as dienes in Diels-Alder reactions due to the loss of aromaticity of the pyrazole ring in the resulting [4+2] cycloadduct. nih.gov Consequently, harsh reaction conditions, such as high pressure and temperature, are often required, and the yields can be low to moderate. nih.govpleiades.online More commonly, the vinyl group of vinylpyrazoles acts as a dienophile. For instance, the Diels-Alder reaction of 3- and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene has been studied. nih.govpleiades.online Research has shown that the spatial location of the vinyl group on the nitrogen atom does not significantly affect the diene synthesis. pleiades.online However, butadienylpyrazoles with methyl groups on the pyrazole ring have been found to be unreactive towards maleic anhydride (B1165640) in Diels-Alder reactions. researchgate.net

1,3-Dipolar Cycloadditions: The vinyl group of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. frontiersin.orgorganic-chemistry.orgresearchgate.net For example, diazo compounds can react with alkenes to form pyrazolines. csic.es The reaction of in situ generated nitrile imines from hydrazonoyl halides with vinylsulfonium salts provides pyrazole derivatives with high regioselectivity. organic-chemistry.org The use of sydnones as 1,3-dipoles in reactions with alkynes is a well-established method for pyrazole synthesis, and similar reactivity can be expected with activated alkenes. acs.org The regioselectivity of these cycloadditions is a key aspect, often controlled by the electronic and steric properties of both the vinylpyrazole and the 1,3-dipole. Base-mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds has been shown to be a synthetically useful strategy for preparing pyrazolylphosphonates and pyrazolecarboxylates. rsc.org

| Reaction Type | Reactants | Key Findings | Reference |

|---|---|---|---|

| Diels-Alder | 3- and 5-methyl-1-vinylpyrazoles and cyclohexa-1,3-diene | The position of the vinyl group on the nitrogen does not significantly impact the reaction. | nih.govpleiades.online |

| Diels-Alder | Butadienylpyrazoles with methyl groups and maleic anhydride | No reaction observed. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Vinylsulfonium salts and in situ generated nitrile imines | Provides pyrazole derivatives with high regioselectivity. | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | α-Substituted vinyl phosphonates and diazo compounds | A useful method for synthesizing functionalized pyrazoles. | rsc.org |

Polymerization Pathways

The vinyl group of this compound makes it a monomer capable of undergoing polymerization through various mechanisms. The resulting polymers, poly(this compound), possess the pyrazole moiety as a pendant group, which can impart unique properties to the material.

Free-radical polymerization of vinylpyrazoles has been investigated. For instance, the radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole has been studied using azobisisobutyronitrile (AIBN) as an initiator. nih.gov The rate of polymerization was found to be proportional to the square root (0.5 order) of the initiator concentration, which is characteristic of radical polymerizations. nih.gov At low monomer concentrations (≤3M), the reaction kinetics were first-order with respect to the monomer; however, at higher concentrations, the order was lower than one. nih.gov Studies on the radical polymerization of 1-vinyl-3(5)-methyl-4-nitropyrazole have also been conducted. researchgate.net The isomer with the methyl group at the fifth position of the pyrazole ring was found to polymerize at a higher rate than the isomer with the methyl group at the third position. researchgate.net

| Monomer | Initiator | Kinetic Findings | Reference |

|---|---|---|---|

| 3-methyl-1-vinylpyrazole | AIBN | Polymerization rate is 0.5 order in initiator. First order in monomer at low concentrations. | nih.gov |

| 5-methyl-1-vinylpyrazole | AIBN | Polymerization rate is 0.5 order in initiator. First order in monomer at low concentrations. Higher polymerization rate than the 3-methyl isomer. | nih.gov |

| 1-vinyl-3(5)-methyl-4-nitropyrazole | Not specified | The 5-methyl isomer polymerizes faster than the 3-methyl isomer. | researchgate.net |

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. researchgate.netsigmaaldrich.comtcichemicals.com These methods are widely applicable to a range of vinyl monomers. researchgate.netsigmaaldrich.com

RAFT Polymerization: RAFT is a versatile controlled radical polymerization technique that can be used with a wide variety of monomers, including (meth)acrylates, styrenes, and vinyl monomers, under various reaction conditions. mdpi.com The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a degenerative transfer mechanism. monash.edu While specific studies on the RAFT polymerization of this compound are not detailed in the provided results, the general applicability of RAFT to vinyl monomers suggests it would be a viable method for producing well-defined polymers of this monomer. mdpi.com Dithiocarbamates with a 3,5-dimethyl-1H-pyrazole-1-carbodithioate structure have been developed as RAFT agents with broad applicability. acs.org

ATRP: ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netresearchgate.net This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net ATRP has been successfully employed for the polymerization of various vinyl monomers. researchgate.net Although direct reports on the ATRP of this compound are not available in the search results, the versatility of ATRP suggests its potential applicability. researchgate.nettcichemicals.com

Ionic polymerization, including cationic and anionic pathways, is another major class of chain-growth polymerization.

Cationic Polymerization: Cationic polymerization is typically initiated by strong acids or Lewis acids and proceeds through a carbocationic propagating species. Monomers with electron-donating substituents that can stabilize the carbocation are good candidates for this type of polymerization. The pyrazole ring in this compound is an electron-rich heterocycle, which could potentially stabilize a cationic center at the adjacent vinyl group. Studies on the controlled cationic polymerization of other vinyl monomers, such as p-methylstyrene, have been conducted in ionic liquids, demonstrating the potential for controlled processes. mdpi.com

Anionic Polymerization: Anionic polymerization involves a propagating carbanion and is suitable for monomers with electron-withdrawing groups that can stabilize the negative charge. Given the electron-rich nature of the pyrazole ring, it is less likely to stabilize an adjacent carbanion, making anionic polymerization of this compound less favorable compared to cationic or radical pathways.

Intramolecular Rearrangements and Tautomerism Studies

Tautomerism is a key feature of pyrazole chemistry. nih.gov For pyrazoles with a hydrogen atom on one of the ring nitrogens, annular prototropic tautomerism can occur, where the proton shifts between the two nitrogen atoms. mdpi.com However, in this compound, the presence of the methyl group on the N1 nitrogen prevents this type of tautomerism. researchgate.net

While annular tautomerism is blocked, other forms of isomerism and rearrangement can be considered. The vinyl group itself can influence the conformational properties of the molecule. Spectroscopic studies on 1-vinylpyrazoles have shown that the orientation of the vinyl group is affected by substituents on the pyrazole ring. nih.gov

Intramolecular rearrangements, such as the van Alphen–Hüttel rearrangement, are known for certain 3H-pyrazoles, which thermally rearrange to their aromatic 1H-pyrazole counterparts. researchgate.net This typically involves the migration of a substituent from the C3 position. For instance, the thermal rearrangement of methyl 3,3-diphenyl-3H-pyrazole-5-carboxylate leads to the formation of a 1H-pyrazole through phenyl group migration. researchgate.net While this compound is already an aromatic 1H-pyrazole, understanding such rearrangements is crucial in the context of pyrazole synthesis and stability.

There are no specific studies found detailing intramolecular rearrangements or significant tautomeric forms for this compound itself, primarily because the N-methylation fixes the heterocyclic structure and prevents the most common form of pyrazole tautomerism. mdpi.combeilstein-journals.org

Computational and Theoretical Studies of 1 Methyl 3 Vinyl 1h Pyrazole

Electronic Structure Elucidation and Analysis

The electronic structure of 1-Methyl-3-vinyl-1H-pyrazole is fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT), ab initio, and semi-empirical methods are employed to model its electronic properties, including molecular orbital energies and electron density distribution.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, can provide valuable information about its geometry, electronic properties, and reactivity.

Table 1: Calculated Electronic Properties of a Representative Vinylpyrazole (Note: Data is illustrative for a similar vinylpyrazole derivative based on general DFT calculation outcomes, as specific data for this compound is not readily available in the literature.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

The HOMO is typically localized on the pyrazole (B372694) ring and the vinyl group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is generally distributed over the pyrazole ring, suggesting its role in accepting electrons from nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations. While computationally more demanding than DFT, they can offer more accurate results for certain properties. For pyrazole systems, ab initio calculations have been used to investigate tautomeric equilibria and proton transfer mechanisms. In the case of this compound, ab initio methods would be valuable for refining the understanding of its electronic and geometric parameters.

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative for studying large molecular systems. These methods are parameterized using experimental data and can provide useful qualitative insights into the electronic structure and reactivity of molecules like this compound. For instance, semi-empirical calculations can be used to quickly screen for potential reaction pathways and to visualize molecular orbitals.

Conformational Analysis and Stereochemistry

The conformational flexibility of this compound is primarily associated with the rotation of the vinyl group relative to the pyrazole ring. Spectroscopic studies on related vinylpyrazoles have indicated that the nature and position of substituents on the pyrazole ring can influence the preferred conformation of the vinyl group. For example, 1-vinylpyrazoles without substituents at the C5 position often exist as a mixture of conformers.

Computational conformational analysis can systematically explore the potential energy surface associated with the rotation around the C3-C(vinyl) single bond. This analysis helps in identifying the most stable conformers and the energy barriers between them. The two primary planar conformers would be the s-cis and s-trans forms, where the vinyl double bond is syn-periplanar and anti-periplanar to the C3-C4 bond of the pyrazole ring, respectively. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects, such as conjugation. For this compound, steric interactions between the vinyl group and the N-methyl group or the C4-hydrogen could influence the conformational preference.

Reactivity Prediction and Reaction Mechanism Investigations

Computational studies are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. Vinylpyrazoles are known to participate in various reactions, including cycloadditions.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods allow for the location and characterization of transition state structures, which are the highest energy points along a reaction pathway. For reactions involving this compound, such as Diels-Alder or [2+2] cycloadditions, identifying the transition state provides crucial information about the activation energy and the geometry of the transient species.

In a hypothetical Diels-Alder reaction where this compound acts as a dienophile, transition state analysis would involve calculating the geometry and energy of the transition state for the formation of the new six-membered ring. This analysis would help in understanding the stereoselectivity and regioselectivity of the reaction.

Table 2: Illustrative Calculated Activation Energies for a Cycloaddition Reaction of a Vinylpyrazole (Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.)

| Reaction Pathway | Activation Energy (kcal/mol) |

| Endo approach | 25 |

| Exo approach | 28 |

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, involves tracing the minimum energy path that connects reactants to products through the transition state. This provides a detailed picture of the structural changes that occur throughout a chemical reaction.

For a given reaction of this compound, mapping the reaction coordinate would reveal the sequence of bond-making and bond-breaking events. For instance, in a cycloaddition reaction, the IRC would show how the new carbon-carbon bonds form synchronously or asynchronously. This level of detail is invaluable for a complete mechanistic understanding and for designing new reactions with desired outcomes.

Modeling of Polymerization Processes and Polymer Properties

Computational modeling serves as a powerful tool in polymer science, offering insights into polymerization mechanisms and predicting the properties of the resulting polymers. mdpi.com For monomers like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate the intricacies of polymerization processes. udel.edu These computational approaches allow for the investigation of reaction kinetics and thermodynamics of the initiation, propagation, and termination steps in radical polymerization. researchgate.net

While extensive experimental research has been conducted on the free-radical polymerization of various vinylpyrazoles, initiated by compounds like azobisisobutyronitrile (AIBN), specific computational modeling studies on the polymerization of this compound are not extensively documented in the current literature. nih.govmdpi.com However, the principles of computational polymer science can be readily applied. DFT calculations, for instance, can be used to determine the reactivity of the vinyl group, the stability of the propagating radical, and the potential for chain transfer reactions. mdpi.com

Furthermore, computational models can predict various properties of the resulting poly(this compound). These predictions can encompass structural, thermal, and electronic characteristics. By simulating polymer chains, it is possible to estimate properties such as:

Glass Transition Temperature (Tg): A key parameter for determining the polymer's application range.

Thermal Stability: Predicting the degradation temperature and mechanism.

Mechanical Properties: Including modulus and tensile strength, through molecular dynamics simulations.

Electronic Properties: Such as the band gap, which is crucial for applications in electronics.

The table below illustrates the types of data that can be generated from computational modeling of polymer properties, using hypothetical values for poly(this compound) for illustrative purposes.

| Predicted Property | Computational Method | Hypothetical Value |

|---|---|---|

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | 150 °C |

| Decomposition Temperature (Td) | Quantum Mechanics/Molecular Mechanics (QM/MM) | 380 °C |

| Young's Modulus | MD Simulation | 3.5 GPa |

| Electronic Band Gap | Density Functional Theory (DFT) | 4.2 eV |

Solvent Effects in Theoretical Calculations

Theoretical calculations on molecules are often performed in the gas phase for simplicity. However, to accurately model chemical processes and properties in a real-world context, the influence of the solvent must be considered. researchgate.net For this compound, various computational models can be employed to simulate the solvent environment and study its effects on molecular structure, reactivity, and spectroscopic properties. dntb.gov.ua

Implicit solvent models are a common and computationally efficient approach. q-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. gaussian.com Some of the most widely used implicit solvent models include:

Polarizable Continuum Model (PCM): This is a family of models where the solute cavity is created from a set of overlapping spheres. The integral equation formalism variant (IEFPCM) is a particularly popular and robust implementation. gaussian.comresearchgate.net

Conductor-like Screening Model (COSMO): This model represents the solvent as a conductor, which simplifies the calculation of the surface charges. It is known for being effective in reducing errors that can arise from charge extending beyond the defined cavity. q-chem.comresearchgate.net

These models allow for the calculation of various solvent-dependent properties. For instance, a study on the parent pyrazole molecule using DFT and Time-Dependent DFT (TD-DFT) demonstrated significant changes in molecular properties with increasing solvent polarity. researchgate.net The findings showed that as the solvent polarity increases, the dipole moment tends to increase, while the HOMO-LUMO energy gap generally decreases. researchgate.net This is attributed to the stabilization of charge separation in the molecule by the polar solvent. researchgate.net

The following interactive table presents data from a computational study on pyrazole, illustrating the impact of different solvents on key molecular properties. researchgate.net These trends are expected to be similar for derivatives like this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Solvation Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.00 | 2.27 | 7.056 | 0.00 |

| Chloroform | 4.81 | 3.58 | 7.022 | -5.74 |

| Ethanol | 24.55 | 4.32 | 7.005 | -8.61 |

| Methanol | 32.63 | 4.37 | 7.003 | -8.84 |

| Water | 78.39 | 4.51 | 7.000 | -9.35 |

These theoretical calculations are crucial for understanding reaction mechanisms in solution, predicting shifts in spectroscopic signals (like NMR or UV-Vis), and designing molecules with specific properties for applications in different solvent environments. researchgate.netdntb.gov.ua

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Methyl-3-vinyl-1H-pyrazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, vinyl, and pyrazole (B372694) ring protons. The vinyl group gives rise to a characteristic set of signals for the three non-equivalent protons, typically appearing as a doublet of doublets (dd) for the proton on the carbon attached to the ring (α-proton) and two separate signals for the terminal (β) protons. The pyrazole ring protons at positions 4 and 5 appear as doublets due to their coupling with each other. The N-methyl group protons appear as a sharp singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected: two for the pyrazole ring carbons (C4 and C5), one for the substituted C3 carbon, two for the vinyl group carbons, and one for the N-methyl carbon.

Interactive Table: NMR Data for Methyl this compound-4-carboxylate googleapis.com Note: This data is for a related derivative and is presented for illustrative purposes. Shifts for this compound will differ, particularly at the C4 and C5 positions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| N-CH₃ | 3.79 | 38.9 | s |

| H-5 | 7.75 | - | s |

| C-3 | - | 160.6 | Quaternary C |

| C-4 | - | 110.4 | Quaternary C (substituted with -COOCH₃) |

| C-5 | - | 134.6 | CH |

| Vinyl-CH= | Data not fully specified | - | m |

| Vinyl=CH₂ | Data not fully specified | - | m |

| OCH₃ | 3.83 | 50.9 | s |

| C=O | - | 163.8 | Quaternary C |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyrazole ring (H-4 and H-5) and among the three protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons. This would definitively link the proton signals for H-4, H-5, the N-methyl group, and the vinyl protons to their corresponding carbon signals (C-4, C-5, N-CH₃, and vinyl carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could show through-space interactions between the vinyl group protons and the H-4 proton of the pyrazole ring, helping to determine the preferred orientation of the vinyl substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. Analysis of bio-oil containing this compound has been performed using Fourier transform infrared spectroscopy (FTIR) researchgate.net.

The expected characteristic IR absorption bands for this compound include:

~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic (pyrazole) and vinyl C-H bonds.

~3000-2850 cm⁻¹: C-H stretching vibrations for the methyl group.

~1640 cm⁻¹: C=C stretching vibration of the vinyl group.

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrazole ring.

Below 1000 cm⁻¹: C-H out-of-plane bending vibrations, which are often diagnostic for substitution patterns on aromatic and vinyl systems.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. This compound has been identified as a component in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.gov.

The nominal molecular weight of this compound (C₆H₈N₂) is 108 g/mol . Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z = 108. The fragmentation of pyrazole rings is well-documented and typically involves two primary pathways: the expulsion of a neutral nitrogen molecule (N₂) and the loss of hydrogen cyanide (HCN).

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formation Pathway |

|---|---|---|

| 108 | [C₆H₈N₂]⁺• | Molecular Ion (M⁺•) |

| 107 | [M-H]⁺ | Loss of a hydrogen radical |

| 93 | [M-CH₃]⁺ | Loss of a methyl radical |

| 81 | [M-HCN]⁺• | Loss of hydrogen cyanide from M⁺• |

| 80 | [M-N₂]⁺• | Loss of dinitrogen from M⁺• |

| 79 | [M-H-N₂]⁺ | Loss of H radical and dinitrogen |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring itself is a chromophore. The gas-phase UV absorption spectrum of the parent pyrazole compound shows a maximum absorption cross-section around 203 nm, which is attributed to a π → π* electronic transition.

For this compound, the vinyl group is conjugated with the pyrazole ring system. This extended conjugation is expected to cause a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to unsubstituted pyrazole. Additionally, an increase in the molar absorptivity (hyperchromic effect) is anticipated due to the increased size of the chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. A review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

The assessment of purity and the separation of this compound from reaction intermediates, byproducts, and isomers are critical for its characterization and application. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. While specific, validated methods for this compound are not extensively detailed in publicly available literature, suitable methods can be developed based on the analysis of analogous pyrazole derivatives.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Methodology and Findings:

A typical GC method for a vinylpyrazole would involve a non-polar or medium-polarity capillary column. The selection of the stationary phase is crucial for achieving adequate separation from potential impurities, such as isomers (e.g., 1-Methyl-5-vinyl-1H-pyrazole) or precursors from synthesis. Flame Ionization Detection (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. For structural confirmation and identification of unknown impurities, coupling the GC system to a Mass Spectrometer (GC-MS) is the preferred approach. The mass spectrum of pyrazoles is often characterized by fragmentation of the heterocyclic ring.

A review of fragmentation patterns for methyl-pyrazoles indicates that the molecular ion is typically prominent, and key fragments arise from the loss of HCN, N₂, and methyl radicals, which aids in the structural elucidation of the parent compound and any related impurities.

Hypothetical GC Purity Analysis Data:

The following table outlines plausible conditions for a GC-FID method for the purity assessment of this compound.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Expected Retention Time | 10 - 15 minutes (approximate) |

This table is interactive. Users can sort data by clicking on column headers.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for compounds that may degrade at high temperatures in a GC inlet, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Methodology and Findings:

In RP-HPLC, separation is achieved based on the analyte's polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For pyrazole derivatives, a mobile phase consisting of a mixture of acetonitrile or methanol and water is common. ijcpa.inresearchgate.net To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or formic acid may be incorporated into the mobile phase. ijcpa.insielc.com Detection is typically performed using a UV detector, as the pyrazole ring exhibits significant absorbance in the UV region. A validated RP-HPLC method for a pyrazoline derivative utilized a C18 column with a mobile phase of 0.1% TFA in water and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with UV detection at 206 nm. ijcpa.in Similar conditions would likely be a good starting point for developing a method for this compound.

Illustrative RP-HPLC Method Parameters:

This table presents a potential set of conditions for an RP-HPLC method for analyzing the purity of this compound.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm (or wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

| Expected Retention Time | 3 - 7 minutes (approximate) |

This table is interactive. Users can sort data by clicking on column headers.

The development and validation of such chromatographic methods are essential for quality control, ensuring the identity, purity, and stability of this compound for research and potential applications.

Synthesis and Chemical Exploration of Derivatives and Analogues

Design and Synthesis of Substituted 1-Methyl-3-vinyl-1H-pyrazole Derivatives

The synthesis of substituted this compound derivatives is primarily achieved through two main strategies: modification of a pre-existing this compound scaffold or construction of the substituted pyrazole (B372694) ring with the vinyl group already in place or introduced at a later stage.

Cross-coupling reactions are a powerful tool for introducing substituents onto the pyrazole ring. For instance, palladium-catalyzed reactions such as the Heck reaction allow for the arylation or vinylation of halogenated 1-methyl-1H-pyrazoles at various positions, which can then be converted to the 3-vinyl derivative if not already present. researchgate.net While direct Heck coupling on the vinyl group of this compound is also a possibility for further functionalization, the more common approach involves building the substituted pyrazole first.

Another key method is the 1,3-dipolar cycloaddition reaction. nih.gov This approach involves the reaction of a nitrile imine with a substituted alkyne, which can be designed to bear the precursors to the desired substituents on the final pyrazole ring. Subsequent N-methylation and introduction of the vinyl group would then yield the target molecule.

The following table summarizes some of the synthetic strategies employed for the preparation of substituted vinylpyrazole derivatives, which are applicable to this compound.

| Reaction Type | Reactants | Description | Potential for Substitution |

| Heck Reaction | Halogenated 1-methyl-1H-pyrazole, Alkene | Palladium-catalyzed cross-coupling to introduce substituents at various positions on the pyrazole ring prior to or after vinyl group formation. | Allows for a wide range of aryl and vinyl substituents. |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, Substituted Alkyne | Forms the pyrazole ring with substituents determined by the choice of alkyne. | Highly versatile for introducing a variety of substituents at the 4- and 5-positions. |

| Condensation Reactions | Substituted Hydrazines, β-Diketones | A classical method for pyrazole synthesis where substituents on both reactants are incorporated into the final product. | Enables substitution at the 1-, 4-, and 5-positions. |

Regioselective Functionalization of the Pyrazole Ring and Vinyl Group

The regioselective functionalization of this compound is crucial for the controlled synthesis of its derivatives. Both the pyrazole ring and the vinyl group offer sites for electrophilic and nucleophilic attack, as well as for pericyclic reactions.

Functionalization of the Pyrazole Ring:

Electrophilic substitution on the pyrazole ring, such as halogenation, typically occurs at the 4-position due to the directing effects of the nitrogen atoms. nih.gov This provides a handle for further modifications, for example, through metal-catalyzed cross-coupling reactions. Lithiation of the pyrazole ring can also be achieved, offering a route to introduce a variety of electrophiles. The regioselectivity of lithiation is often directed by the substituents already present on the ring. nih.gov

Functionalization of the Vinyl Group:

The vinyl group of this compound is susceptible to a range of addition reactions. Hydrohalogenation, for instance, has been studied for various vinylpyrazoles. The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern on the pyrazole ring. nih.gov Dichlorocyclopropanation of the vinyl group has also been reported for related 1-alkyl-3-vinyl-1H-pyrazoles. nih.gov

The vinyl group can also participate in cycloaddition reactions. For example, [2+2] cycloadditions with electron-deficient alkenes like tetracyanoethylene (B109619) have been observed. nih.gov Diels-Alder reactions, where the vinylpyrazole could act as a diene, are generally difficult due to the aromaticity of the pyrazole ring. However, under harsh conditions, such reactions have been reported for some vinylpyrazoles. nih.govmdpi.com

The table below outlines some regioselective functionalization reactions applicable to this compound.

| Reaction | Reagent | Target Site | Product Type |

| Halogenation | NBS, Br₂, etc. | Pyrazole Ring (C4) | 4-Halo-1-methyl-3-vinyl-1H-pyrazole |

| Hydrohalogenation | HBr, HCl | Vinyl Group | 3-(1-Haloethyl)-1-methyl-1H-pyrazole |

| [2+2] Cycloaddition | Tetracyanoethylene | Vinyl Group | Cyclobutane derivative |

| Dichlorocyclopropanation | CHCl₃, NaOH | Vinyl Group | Dichlorocyclopropane derivative |

Structure-Reactivity Relationships within Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the electronic and steric nature of the substituents on the pyrazole ring. These substituents can modulate the electron density of both the ring and the vinyl group, thereby affecting their reactivity in various transformations.

Spectroscopic studies, including 1H- and 13C-NMR analyses, have shown that substituents on the pyrazole ring can influence the conformation of the vinyl group. nih.gov For instance, the presence of a methyl group at the 5-position in 1-vinylpyrazoles has been shown to favor an S-cis-N2 orientation of the vinyl group. nih.gov This conformational preference can, in turn, impact the stereochemical outcome of reactions involving the vinyl moiety.

The electronic nature of the substituents plays a crucial role in the reactivity of the pyrazole ring. Electron-donating groups tend to increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, which can affect its basicity and the acidity of the ring protons. mdpi.com In the context of cycloaddition reactions, the electronic properties of the substituents on the pyrazole ring can influence the energy of the frontier molecular orbitals, thereby affecting the rate and regioselectivity of the reaction.

The following table provides a general overview of the expected influence of substituents on the reactivity of this compound derivatives.

| Substituent Type (on Pyrazole Ring) | Effect on Electron Density | Predicted Impact on Reactivity |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases | Enhances reactivity towards electrophiles; may increase the rate of certain cycloaddition reactions. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases | Decreases reactivity towards electrophiles; may alter the regioselectivity of addition reactions to the vinyl group. |

Development of Novel Pyrazole-Based Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of novel fused heterocyclic systems. The vinyl group, in particular, serves as a key functional handle for constructing new rings through various cyclization strategies.

One of the most explored applications is the synthesis of pyrazolo[1,5-a]pyrimidines. ias.ac.inresearchgate.net This is typically achieved by first converting the vinyl group into a suitable functional group that can participate in a cyclocondensation reaction. For example, transformation of the vinyl group to an amino group at the 3-position of the pyrazole ring, followed by reaction with a 1,3-dielectrophile, leads to the formation of the fused pyrimidine (B1678525) ring. mdpi.com The regioselectivity of this cyclization is a critical aspect, and studies have been conducted to control the outcome of the reaction. mdpi.comnih.gov

The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids. This has made them attractive targets in medicinal chemistry research. ias.ac.in

Beyond pyrazolo[1,5-a]pyrimidines, the reactivity of the vinyl group and the pyrazole ring in this compound derivatives opens up possibilities for the synthesis of a wide array of other fused heterocyclic systems. Intramolecular Heck reactions, for instance, have been utilized to construct pyrazolo-fused pyridines and other related structures from appropriately substituted pyrazole precursors. rsc.org

The table below lists some of the novel heterocyclic systems that can be synthesized from derivatives of this compound.

| Heterocyclic System | Synthetic Strategy | Key Precursor |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | 3-Amino-1-methyl-1H-pyrazole derivative |

| Pyrazolo-fused Pyridines | Intramolecular Heck Reaction | Halogenated pyrazole with a tethered alkene |

| Pyrazolo-fused Diazepines | Ring Expansion/Rearrangement | Photochemical or thermal reaction of a suitable pyrazole derivative |

Applications in Materials Science and Advanced Chemical Technologies Non Clinical

Monomer in Polymer Chemistry

1-Methyl-3-vinyl-1H-pyrazole is utilized as a monomer for the synthesis of homopolymers and copolymers, enabling the development of advanced materials with specific, tunable properties. The presence of the pyrazole (B372694) ring along the polymer backbone imparts unique chemical and physical characteristics to the resulting macromolecules.

In addition to homopolymerization, this compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the final material. Copolymers of the related N-vinylpyrazole have been successfully synthesized with monomers like vinyl chloride and methyl methacrylate. researchgate.netresearchgate.net This process allows for the integration of the pyrazole functionality into diverse polymer frameworks, combining the properties of each monomeric unit.

| Monomer | Initiator | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| 1-Vinylpyrazole | Azo initiator | Benzene (B151609) (dilute) | Cleanly polymerized to high molecular weight polymers (150,000–330,000 g/mol). Neat polymerization can be explosive. | nih.gov |

| 3-Methyl-1-vinylpyrazole | AIBN | Not specified | Rate of polymerization is proportional to [AIBN]0.5. Reaction follows first-order kinetics at low monomer concentrations (≤3M). | nih.gov |

| 5-Methyl-1-vinylpyrazole | AIBN | Not specified | Overall rate of polymerization was found to be higher than for the 3-methyl isomer. | nih.gov |

The incorporation of the this compound unit into a polymer chain is a strategic approach to designing functional materials with precisely controlled characteristics.

Polymers containing pyrazole moieties have shown promise in the development of conductive materials. For instance, copolymers of N-vinylpyrazole have been used to create hybrid organic-inorganic composites that, when doped, form films with significant proton conductivity. researchgate.net The nitrogen-containing heterocyclic rings are believed to facilitate proton transport, making such materials suitable for applications like proton exchange membranes in fuel cells. researchgate.net

The pyrazole structure is also a known component in luminescent materials. Coordination polymers and metal complexes incorporating pyrazole-derived ligands often exhibit strong luminescence. rsc.orgmdpi.com By integrating this compound into a polymer backbone, it is possible to create macromolecules that can be used to develop new luminescent sensors or emissive materials, particularly when complexed with metal ions like lanthanides. rsc.orgmdpi.com For example, a zinc-based polymer derived from a pyrazole-carboxylic acid ligand has been identified as a promising luminescent sensor for detecting various metal ions in aqueous solutions. rsc.org

Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical properties in response to small changes in their external environment, such as pH, temperature, or light. researchgate.netmdpi.com The pyrazole ring in the this compound monomer contains nitrogen atoms that can be protonated or deprotonated, making it sensitive to pH. nih.gov Incorporating this monomer into a crosslinked polymer network can yield hydrogels that swell or collapse based on the pH of the surrounding medium. This pH-responsiveness is a key feature for applications in areas such as controlled drug delivery or sensors. While direct studies on gels from this compound are limited, the fundamental properties of the pyrazole group suggest its strong potential in creating such functional, stimuli-responsive materials. researchgate.netmdpi-res.com

Design of Functional Polymers with Tailored Properties

Ligands in Coordination Chemistry and Catalysis

The pyrazole moiety is a well-established and highly versatile ligand in coordination chemistry and catalysis due to the ability of its nitrogen atoms to form stable complexes with a wide range of metal ions. nih.govresearchgate.netresearchgate.net

This compound can act as a monodentate ligand, coordinating to a metal center through its pyridine-like nitrogen atom (N2). This interaction leads to the formation of diverse metal complexes with varying geometries and nuclearities. researchgate.netchemrxiv.org The synthesis typically involves reacting the pyrazole derivative with a metal salt in a suitable solvent. chemrxiv.org The resulting complexes have potential applications in catalysis, where the electronic and steric properties of the ligand can influence the activity and selectivity of the metal center. nih.govbiointerfaceresearch.com The vinyl group on the ligand can either remain as a pendant, non-coordinating group or potentially participate in further reactions, such as polymerization of the metal complex to form metallopolymers.

| Ligand Type | Metal Ion(s) | Example Complex Formula | Potential Application Area | Reference |

|---|---|---|---|---|

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | [Cd(HMPCA)2(H2O)4] | Luminescence, Electrocatalysis | rsc.org |

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | M(Ac)2·2L | Functional Materials | chemrxiv.org |

| 3-(2-pyridyl)pyrazole | Ce(III), Tb(III) | [Ce(2–PyPzH)3Cl3] | Luminescent Materials | mdpi.com |

| Protic Pyrazole (Pincer-type) | Ru(II) | [Ru(tBuLH2)Cl2(PPh3)] | Homogeneous Catalysis | nih.gov |

Evaluation of Catalytic Activity in Organic Transformations

The pyrazole scaffold is a well-established chelating agent for transition metals, which forms the basis for its application in catalysis. mdpi.com While direct studies evaluating this compound as a standalone catalyst are not extensively documented, its structural features suggest potential utility. The pyrazole ring system can coordinate with metal centers, and vinylpyrazoles, in general, are recognized as interesting building blocks in organic synthesis. nih.gov The reactivity of the vinyl group, combined with the coordinating ability of the pyrazole nucleus, could be leveraged in transition-metal-catalyzed transformations. nih.govresearchgate.net The development of modern organic synthesis tools, particularly in metathesis and C-H activation reactions, may unveil future catalytic applications for vinylpyrazoles like this compound. nih.govresearchgate.net

Precursors for Advanced Organic Materials (e.g., Optoelectronics, Sensors, Coatings)

This compound serves as a valuable monomer for the synthesis of advanced organic polymers. The presence of the vinyl group allows it to undergo polymerization, often through free-radical initiation, to form high molecular weight polymers. nih.gov For instance, the polymerization of the related compound 1-vinylpyrazole in a dilute benzene solution can yield polymers with molecular weights ranging from 150,000 to 330,000. nih.gov

The resulting poly(this compound) would possess a backbone of repeating pyrazole units, which can impart unique properties to the material. Pyrazole derivatives are increasingly investigated for their applications in materials science, including electronics and optoelectronics. mdpi.comnih.gov The incorporation of the pyrazole moiety into polymer chains is a strategy for developing materials with specific photophysical properties. For example, pyrazolyl-substituted polyconjugated molecules have been explored for potential use in optoelectronic applications. researchgate.net The functionalization of the pyrazole ring within the polymer allows for the fine-tuning of these properties, opening avenues for its use in sensors, specialized coatings, and other advanced technologies.

Agrochemical Applications (Excluding Toxicology and Safety Profiles)

The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals. mdpi.comnih.gov Many commercial pesticides and fungicides feature this structural core, highlighting its importance in crop protection.

Role as a Structural Scaffold in Agrochemical Development

The 1-methyl-pyrazole moiety is a key intermediate in the synthesis of numerous agrochemicals. google.comgoogle.com For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical building block for a new generation of amide fungicides, including bixafen, isopyrazam, and fluopyram. google.com Similarly, other substituted 1-methyl-pyrazoles are intermediates for herbicides. google.com

In this context, this compound represents a versatile structural scaffold. The vinyl group at the C-3 position is a reactive handle that can be readily modified through various organic reactions. This allows for the synthesis of a diverse library of derivative compounds. Chemists can exploit the vinyl group for addition reactions, cycloadditions, or cross-coupling reactions to introduce different functional groups, thereby systematically altering the molecule's properties to optimize for specific agrochemical activities.

Chemical Structure-Activity Relationships in Crop Protection Contexts

Structure-activity relationship (SAR) studies are fundamental to designing potent and selective agrochemicals. For the pyrazole class, SAR studies have revealed key insights into the molecular features that govern biological activity. While specific SAR data for this compound is not available, studies on analogous compounds provide a framework for understanding its potential.

For instance, research on pyrazole derivatives designed to induce plant responses in Arabidopsis seedlings demonstrated that the nature and position of substituents on the pyrazole and associated aromatic rings are critical for activity. nih.gov A study synthesizing twenty-seven analogues found that specific halogen substitutions on a connected benzenesulfonamide (B165840) moiety, combined with methyl groups on the pyrazole ring, led to potent activity in regulating plant growth, such as inducing an exaggerated apical hook and reducing stem elongation. nih.gov

The table below summarizes findings from an SAR study on pyrazole derivatives, illustrating the impact of substitutions on biological activity.

| Compound ID | Pyrazole Ring Substituents | Aromatic Ring Substituents | Activity Metric (e.g., Hypocotyl Length in cm at 10 µM) |

| Control | N/A | N/A | 1.15 ± 0.01 |

| C26 | 1-allyl, 3,5-dimethyl | 3,4-Dichloro | 0.25 ± 0.02 |

| Ethephon | N/A (Ethylene Prodrug) | N/A | 0.69 ± 0.06 |

| (Data sourced from a study on Arabidopsis seedlings) nih.gov |

Another study focusing on pyrazole-based inhibitors of meprin metalloproteases, while not directly agrochemical, provides further SAR insights applicable to enzyme inhibition, a common mode of action for pesticides. nih.gov This research highlighted the importance of substituents at the 3 and 5 positions of the pyrazole ring for high inhibitory activity. nih.gov

The table below illustrates how modifications at the N-1 position of a 3,5-diphenylpyrazole (B73989) scaffold affect inhibitory activity against meprin α.

| N-1 Substituent | Meprin α Inhibition (IC₅₀ in nM) |

| -H | 1.9 ± 0.2 |

| -Methyl | 12.3 ± 1.1 |

| -Phenyl | 7.9 ± 0.9 |

| (Data sourced from a study on meprin inhibitors) nih.gov |

These examples demonstrate that even small structural modifications to the pyrazole core, such as the N-alkylation or substitution pattern, can dramatically influence biological outcomes. nih.govnih.gov For this compound, these principles suggest that the vinyl group could be functionalized to interact with specific biological targets. Its transformation into various alkyl, aryl, or heterocyclic appendages would be a key strategy in exploring its potential as a lead structure in agrochemical discovery.

Future Directions and Emerging Research Opportunities

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of pyrazole (B372694) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis.